Gibberellin 1
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Overview
Description
Gibberellin 1 is a member of the gibberellin family, which are plant hormones that play a crucial role in regulating various developmental processes. These processes include stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence . Gibberellins are diterpenoid acids synthesized via the terpenoid pathway in plastids and modified in the endoplasmic reticulum and cytosol until they reach their biologically active form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gibberellin 1 can be synthesized through a series of biochemical reactions starting from geranylgeranyl diphosphate. The synthesis involves multiple steps, including cyclization, oxidation, and hydroxylation . The key intermediates in this pathway include ent-kaurene and ent-kaurenoic acid .
Industrial Production Methods: Industrial production of gibberellins, including this compound, is often carried out using microbial fermentation. The fungus Fusarium fujikuroi is commonly used for this purpose due to its high yield of gibberellins . The fermentation process involves culturing the fungus in a nutrient-rich medium, followed by extraction and purification of the gibberellins .
Chemical Reactions Analysis
Types of Reactions: Gibberellin 1 undergoes various chemical reactions, including oxidation, reduction, and hydroxylation . These reactions are essential for converting the compound into its active form and for its subsequent metabolism within the plant.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Hydroxylation: Enzymatic hydroxylation is often carried out using specific hydroxylase enzymes.
Major Products: The major products of these reactions include various hydroxylated and oxidized forms of gibberellins, which are crucial for their biological activity .
Scientific Research Applications
Gibberellin 1 has a wide range of applications in scientific research:
Mechanism of Action
Gibberellin 1 exerts its effects by binding to specific receptors in the plant cells, leading to the activation of a signaling cascade that results in the degradation of DELLA proteins . This degradation removes the growth-inhibitory effects of DELLA proteins, allowing for cell elongation and division . The molecular targets include various transcription factors and enzymes involved in cell wall modification and growth regulation .
Comparison with Similar Compounds
- Gibberellin 3
- Gibberellin 4
- Gibberellin 7
Each of these compounds has unique properties and applications, making them valuable tools in both research and industry .
Properties
IUPAC Name |
5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJLRLWOEMWYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545-97-1 |
Source
|
Record name | Gibberellin A1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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